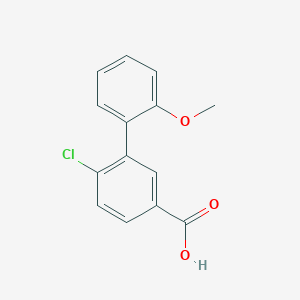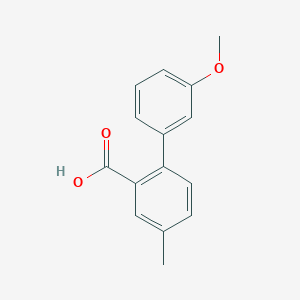
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-methylbenzoic acid (CPMBA) is a synthetic compound with a wide variety of applications in research and industry. CPMBA is a common intermediate used in the synthesis of many different compounds, and its unique properties make it an ideal choice for a variety of research and industrial applications.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is used in a wide variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is also used as a ligand in many catalytic reactions, and has been used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.
Mecanismo De Acción
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% acts as a Lewis acid, forming a complex with a Lewis base to facilitate the reaction. The Lewis acid-base complex is formed when the 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% molecule donates a pair of electrons to the Lewis base, forming a covalent bond. This covalent bond allows the reaction to proceed more rapidly, as the Lewis acid-base complex is more stable than the reactants.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has also been shown to have anti-inflammatory and analgesic properties, and has been used to treat various skin conditions and other ailments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, and its unique properties make it an ideal choice for a variety of research applications. However, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is toxic and should be handled with caution. It should not be ingested, inhaled, or allowed to come into contact with skin or eyes.
Direcciones Futuras
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has a wide variety of potential applications in research and industry. In the future, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% could be used in the development of new pharmaceuticals and pesticides, as well as in the synthesis of new materials and compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, as well as its potential toxicity.
Métodos De Síntesis
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is most commonly produced through a reaction between 4-chlorophenol and methyl benzoate. The reaction proceeds in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic, and the resulting product is a white solid with a melting point of 161-163 °C.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDWLGTMBUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653526 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methylbenzoic acid | |
CAS RN |
537712-96-2 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














